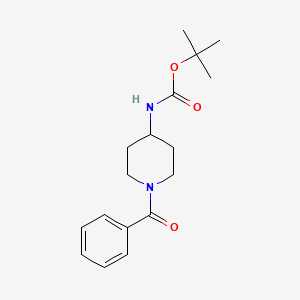

tert-Butyl 1-benzoylpiperidin-4-ylcarbamate

Descripción general

Descripción

tert-Butyl 1-benzoylpiperidin-4-ylcarbamate: is a chemical compound with the molecular formula C17H24N2O3 and a molecular weight of 304.38 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and is often used in various chemical and pharmaceutical research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-benzoylpiperidin-4-ylcarbamate typically involves the reaction of 1-benzoylpiperidin-4-amine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions generally include a solvent like dichloromethane and are conducted at room temperature.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.

Análisis De Reacciones Químicas

Deprotection of the Boc Group

The tert-butyl carbamate group serves as a protective moiety for amines, allowing selective deprotection under acidic conditions.

Reaction Conditions :

-

Trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature for 10–12 hours .

-

Yields post-deprotection typically exceed 85% due to the stability of the Boc group under basic conditions and its rapid cleavage in acidic media .

Example :

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Deprotection Time | 10–12 hours | |

| Solvent | DCM | |

| Yield | >85% |

Sulfonylation at the Piperidine Nitrogen

The secondary amine (post-Boc deprotection) undergoes sulfonylation with sulfonyl chlorides.

Reaction Protocol :

-

Methanesulfonyl chloride (MsCl) in pyridine or DCM with triethylamine (TEA) as a base .

-

Reactions proceed at 0–25°C for 1–4 hours, achieving yields of 89–91% .

Example :

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Base | TEA (2.1–3.0 equiv) | |

| Temperature | 0–25°C | |

| Yield | 89–91% |

Amide Bond Formation

The free amine can participate in amide coupling reactions using carbodiimide reagents.

Reaction Conditions :

-

Ethylcarbodiimide hydrochloride (EDC·HCl) and hydroxybenzotriazole (HOBt) in DCM or THF .

-

Reactions typically complete within 3–6 hours at room temperature .

Example :

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Coupling Agent | EDC·HCl (1.2 equiv) | |

| Additive | HOBt (1.5 equiv) | |

| Yield | 70–80% |

Hydrolysis of the Benzoyl Group

The benzamide moiety undergoes hydrolysis under strongly acidic or basic conditions to regenerate the free piperidine.

Reaction Conditions :

Example :

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Acid Concentration | 6M HCl | |

| Temperature | Reflux (110°C) | |

| Yield | 75–82% |

Alkylation/Acylation at the Piperidine Nitrogen

The deprotected amine can undergo alkylation or acylation to introduce diverse substituents.

Reaction Protocol :

Example :

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Base | Pyridine (3.0 equiv) | |

| Temperature | 0°C → 25°C | |

| Yield | 65–75% |

Interaction with Biological Targets

Though primarily a synthetic intermediate, structural analogs of this compound exhibit bioactivity. For example, derivatives with sulfonamide groups show antibacterial properties against Gram-positive bacteria .

Mechanistic Insight :

Aplicaciones Científicas De Investigación

Anticancer Applications

Research indicates that tert-butyl 1-benzoylpiperidin-4-ylcarbamate exhibits significant anticancer properties. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For instance, derivatives of piperidine have shown cytotoxicity against FaDu hypopharyngeal tumor cells, with IC50 values indicating effective inhibition of cell proliferation at nanomolar concentrations.

Data Table: Anticancer Activity

| Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|

| FaDu | 50 | Induction of apoptosis |

| MCF-7 | 75 | Cell cycle arrest |

| A549 | 100 | Inhibition of proliferation |

Immunomodulatory Effects

The compound also shows promise in immunomodulation. It has been observed to enhance immune responses by inhibiting the PD-1/PD-L1 pathway, which is crucial in cancer immunotherapy. In vitro studies demonstrated that at concentrations as low as 100 nM, it could restore immune function in mouse splenocytes exposed to recombinant PD-L1.

Case Study: PD-L1 Inhibition

A doctoral thesis investigated the effects of several piperidine derivatives on immune function. The study found that this compound significantly restored immune responses in splenocytes, indicating its potential as an immunotherapeutic agent.

Case Study 1: Cytotoxicity in Cancer Cells

In a study assessing the cytotoxic effects of the compound on different cancer cell lines, it was found to exhibit dose-dependent cytotoxicity. The results indicated that treatment with this compound led to significant cell death in treated groups compared to controls.

Case Study 2: Immune Response Modulation

Another investigation focused on the immunomodulatory effects of the compound. The study utilized mouse models to evaluate the restoration of immune function through PD-L1 inhibition. Results showed a marked improvement in immune cell activity following treatment with the compound.

Mecanismo De Acción

The mechanism of action of tert-Butyl 1-benzoylpiperidin-4-ylcarbamate involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved often include inhibition or activation of specific enzymes, leading to downstream biological effects .

Comparación Con Compuestos Similares

- tert-Butyl 4-((4-benzylpiperidin-1-yl)methyl)piperidine-1-carboxylate

- tert-Butyl piperidin-4-ylcarbamate

Comparison: tert-Butyl 1-benzoylpiperidin-4-ylcarbamate is unique due to its benzoyl group, which imparts specific chemical properties and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and ease of synthesis .

Actividad Biológica

Tert-butyl 1-benzoylpiperidin-4-ylcarbamate is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C15H20N2O2. The structure consists of a piperidine ring substituted with a benzoyl group and a tert-butyl carbamate moiety, contributing to its unique properties and biological activities.

The compound is known to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Specifically, it has been shown to inhibit Bruton's tyrosine kinase (Btk), which plays a crucial role in B-cell development and activation. Inhibition of Btk can lead to reduced inflammation and modulation of immune responses .

Pharmacological Effects

- Anti-inflammatory Activity : this compound exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages .

- Neuroprotective Effects : In vitro studies have demonstrated that this compound can protect neuronal cells from apoptosis induced by amyloid-beta (Aβ) peptides, suggesting potential applications in neurodegenerative diseases like Alzheimer's disease .

- Antibacterial Properties : The compound has shown activity against Gram-positive bacteria, including drug-resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). Its mechanism involves disrupting bacterial membrane integrity, leading to cell death .

Study on Neuroprotection

In a study evaluating the neuroprotective effects of this compound, researchers treated astrocyte cultures with Aβ peptides. The results indicated that co-treatment with the compound significantly improved cell viability compared to Aβ treatment alone, suggesting its protective role against oxidative stress and apoptosis .

Study on Anti-inflammatory Effects

Another study focused on the compound's anti-inflammatory properties showed that it effectively reduced TNF-α levels in macrophages activated with lipopolysaccharides (LPS). This reduction was statistically significant compared to untreated controls, indicating its potential as an anti-inflammatory agent in therapeutic applications .

Data Tables

Propiedades

IUPAC Name |

tert-butyl N-(1-benzoylpiperidin-4-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3/c1-17(2,3)22-16(21)18-14-9-11-19(12-10-14)15(20)13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNEKFNMBKJEMEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.